4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine
Description
Properties
IUPAC Name |
4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F3N2/c7-3-1-4(8)13-5(12-3)2-6(9,10)11/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQADUTZVZPSGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)CC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1465571-87-2 | |
| Record name | 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive technical overview of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, a key heterocyclic building block in modern medicinal chemistry. It is important to note a potential ambiguity in nomenclature; while the topic specifies "trifluoroethyl," the readily available scientific data and corresponding CAS number point to "trifluoromethyl." This document will focus on the latter, CAS No. 705-24-8 , which is of significant interest to the scientific community.
The pyrimidine scaffold is a cornerstone in drug discovery, forming the core of numerous biologically active compounds, including the nucleobases of DNA and RNA.[1][2] The presence of two reactive chlorine atoms and a trifluoromethyl group on the pyrimidine ring makes 4,6-Dichloro-2-(trifluoromethyl)pyrimidine a highly versatile intermediate for synthesizing complex molecular architectures.[3] Its derivatives are extensively investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][4] This guide will delve into its chemical properties, synthesis, applications, and safety protocols, offering field-proven insights for professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine are summarized in the table below. This data is critical for designing synthetic routes, understanding solubility, and ensuring proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 705-24-8 | [5][6] |
| Molecular Formula | C₅HCl₂F₃N₂ | [5] |
| Molecular Weight | 216.98 g/mol | [5] |
| Appearance | Liquid or white to light yellow powder | [5][6][7] |
| Density | 1.585 - 1.627 g/mL at 25°C | [5][6] |
| Boiling Point | 157°C at 760 mmHg | [6][7] |
| Flash Point | 48.8°C | [6][7] |
| Refractive Index | n20/D 1.468 | [5] |
| SMILES String | FC(F)(F)c1nc(Cl)cc(Cl)n1 | [5] |
| InChI Key | QFWVAJQVYBRTCL-UHFFFAOYSA-N | [5] |
Synthesis and Reaction Mechanisms
The synthesis of 4,6-dichloro-2-(trifluoromethyl)pyrimidine is a multi-step process that typically involves the formation of a pyrimidine ring followed by chlorination. While specific proprietary methods may vary, a general and well-established chemical pathway provides a reliable framework for its laboratory-scale preparation.
The synthesis of dichloropyrimidines often commences with a dihydroxy-pyrimidine precursor, which is then subjected to a strong chlorinating agent. This conversion of hydroxyl groups to chlorine atoms is a crucial step that activates the pyrimidine ring for subsequent nucleophilic substitution reactions.
Caption: Generalized workflow for the synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine.
The following protocol is a representative, non-validated procedure based on established chemical principles for synthesizing similar dichloropyrimidine compounds.[8][9][10] Researchers must adapt and optimize these steps based on their specific laboratory conditions and safety protocols.
-
Step 1: Cyclization to form the Pyrimidine Core
-
In a reaction vessel under an inert atmosphere, a suitable base (e.g., sodium methoxide) is dissolved in an appropriate solvent (e.g., ethanol).
-
Trifluoroacetamidine hydrochloride and diethyl malonate are added sequentially to the reaction mixture.
-
The mixture is refluxed for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting solid is neutralized to yield 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine.
-
-
Step 2: Chlorination of the Pyrimidine Ring
-
The dried dihydroxy-pyrimidine intermediate is carefully added to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.[10]
-
The reaction mixture is heated to reflux for several hours. The progress of the chlorination is monitored by TLC or Gas Chromatography (GC).
-
After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
-
Step 3: Work-up and Purification
-
The residue is cautiously poured onto crushed ice with vigorous stirring.
-
The resulting aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure 4,6-dichloro-2-(trifluoromethyl)pyrimidine.
-
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[2][4] 4,6-Dichloro-2-(trifluoromethyl)pyrimidine serves as a versatile starting material for creating libraries of novel compounds for drug screening.
The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, making them susceptible to nucleophilic aromatic substitution (SNAr). This allows for the sequential and regioselective introduction of various nucleophiles, such as amines, thiols, and alcohols, to build molecular diversity. The electron-withdrawing trifluoromethyl group further activates the ring towards nucleophilic attack, enhancing its reactivity.
Pyrimidine derivatives have been successfully developed as inhibitors of various enzymes, particularly kinases, which play a crucial role in cell signaling pathways implicated in cancer.[9] The general workflow for leveraging this compound in a drug discovery program is outlined below.
Caption: Conceptual workflow for the use of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine in drug discovery.
Safety and Handling
Proper handling of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine is essential due to its hazardous properties. Always consult the latest Safety Data Sheet (SDS) before use.
-
Health Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11] Related compounds are known to cause severe skin burns and eye damage.[12][13][14]
-
Physical Hazards : May be combustible.
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE) :
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[11][12] Keep away from heat and ignition sources.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13]
-
If on Skin : Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[11]
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]
References
-
Pyrimidine, 5-chloro-2,4,6-trifluoro- Properties. United States Environmental Protection Agency. [Link]
-
4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8. pharmaceutical-intermediate.com. [Link]
-
Chemical Properties of Pyrimidine, 4,6-dichloro-2-ethyl- (CAS 1195-34-2). Cheméo. [Link]
-
104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. biosolve-chemicals.com. [Link]
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4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8. Home Sunshine Pharma. [Link]
-
An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. [Link]
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
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Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Springer. [Link]
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A Comprehensive Technical Guide to 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine: Structure, Synthesis, and Reactivity
Executive Summary: This technical guide provides an in-depth analysis of 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, and its halogenation provides a versatile platform for synthetic elaboration.[1] This document elucidates the molecule's chemical structure, details its physicochemical and spectroscopic properties, proposes a robust synthetic pathway, and explores its chemical reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr). By synthesizing established chemical principles with practical insights, this guide serves as an authoritative resource for professionals engaged in drug discovery and the development of novel chemical entities.
Introduction to the Halogenated Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, most notably forming the structural basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biological relevance has established pyrimidine derivatives as a privileged scaffold in drug discovery, leading to a wide array of therapeutic agents with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2]
The introduction of halogen substituents, particularly chlorine, onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyrimidines, such as this compound, are highly activated toward nucleophilic aromatic substitution (SNAr), allowing for the controlled, sequential introduction of various functional groups.[3] This specific molecule combines two key features of high value in modern drug design:
-
A Dichloro-Substituted Pyrimidine Core: The two chlorine atoms at the C4 and C6 positions serve as reactive handles for derivatization.
-
A Trifluoroethyl Group: The presence of the -CH2CF3 moiety can significantly modulate a molecule's physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[4]
This guide will dissect the essential technical aspects of this compound, providing a framework for its synthesis and strategic application in research and development.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The chemical structure of this compound is defined by a planar, six-membered aromatic pyrimidine ring. The two nitrogen atoms at positions 1 and 3, along with the two chlorine atoms at positions 4 and 6, act as potent electron-withdrawing groups. This electronic feature significantly reduces the electron density of the ring, making it highly susceptible to nucleophilic attack. The 2-(2,2,2-trifluoroethyl) substituent further contributes to this electron deficiency.
Key Structural Features:
-
Molecular Formula: C6H3Cl2F3N2
-
Molecular Weight: 247.01 g/mol
-
Ring System: Aromatic 1,3-diazine (pyrimidine).
-
Key Substituents:
-
Two chloro groups at C4 and C6.
-
One 2,2,2-trifluoroethyl group at C2.
-
Predicted Spectroscopic Profile
While specific experimental spectra for this exact molecule are not widely published, a reliable spectroscopic profile can be predicted based on its structure and data from close analogs.
-
1H NMR: The spectrum is expected to be simple, showing two main signals:
-
A singlet for the C5 proton on the pyrimidine ring, shifted downfield due to the deshielding effect of the adjacent electronegative atoms.
-
A quartet for the methylene (-CH2-) protons, resulting from coupling with the three fluorine atoms of the trifluoromethyl group (3JH-F coupling).
-
-
13C NMR: Distinct signals are anticipated for each of the six carbon atoms, with the carbons bonded to chlorine (C4, C6) and nitrogen (C2) showing characteristic chemical shifts.
-
19F NMR: A triplet is expected for the trifluoromethyl (-CF3) group, arising from coupling to the two adjacent methylene protons (3JF-H coupling).
-
Mass Spectrometry (EI-MS): The mass spectrum would show a characteristic molecular ion peak (M+) cluster. Due to the presence of two chlorine atoms, the isotopic pattern would exhibit peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1, which is a definitive signature for dichlorinated compounds.
Physicochemical Properties
The following table summarizes the physicochemical properties of the closely related analog, 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (CAS 705-24-8), which serve as a reliable estimate for the title compound.[5]
| Property | Estimated Value | Source |
| Physical Form | Liquid / Low-melting solid | |
| Boiling Point | 157 °C @ 760 mmHg | [5] |
| Density | ~1.6 g/mL at 25 °C | |
| Refractive Index | n20/D ~1.468 |
Synthesis Methodology
The synthesis of this compound can be logically approached through a two-step process involving the initial formation of the pyrimidine ring followed by chlorination. This is a well-established and robust strategy for producing a wide range of dichloropyrimidine derivatives.[6][7]
Retrosynthetic Analysis
A logical retrosynthetic pathway involves disconnecting the C-Cl bonds first, revealing the precursor 2-(2,2,2-trifluoroethyl)pyrimidine-4,6-diol. This diol can then be disconnected via the classical pyrimidine synthesis pathway, leading back to a trifluorinated amidine and a malonic acid derivative.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
Step 1: Synthesis of 2-(2,2,2-Trifluoroethyl)pyrimidine-4,6-diol
This step employs the Principal Synthesis, a cornerstone reaction for forming the pyrimidine ring by condensing a 1,3-dicarbonyl compound with an amidine.[6]
-
Reactants:
-
Diethyl malonate (or a similar malonic ester).
-
3,3,3-Trifluoropropionamidine hydrochloride.
-
A strong base such as sodium ethoxide (NaOEt) in ethanol.
-
-
Protocol:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 3,3,3-trifluoropropionamidine hydrochloride, and stir until it fully dissolves.
-
Add diethyl malonate dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the mixture with a suitable acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the product.
-
Collect the resulting solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield the crude diol.
-
Step 2: Chlorination to this compound
The conversion of the dihydroxypyrimidine to the corresponding dichloropyrimidine is a standard transformation, typically achieved with phosphorus oxychloride (POCl3).[8][9]
-
Reactants:
-
2-(2,2,2-Trifluoroethyl)pyrimidine-4,6-diol.
-
Phosphorus oxychloride (POCl3).
-
Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-diethylaniline).
-
-
Protocol:
-
In a fume hood, charge a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas) with the pyrimidine-4,6-diol from Step 1.
-
Add an excess of phosphorus oxychloride (typically 5-10 equivalents).
-
If used, add a catalytic amount of N,N-diethylaniline.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully quench the excess POCl3 by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done with extreme caution.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford the pure this compound.
-
Chemical Reactivity and Derivatization
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr), where the chlorine atoms act as excellent leaving groups.
The Principle of SNAr on Dichloropyrimidines
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to attack by nucleophiles. The general order of reactivity for halogens on a pyrimidine ring is C4(6) > C2 >> C5.[3] This pronounced regioselectivity is due to the superior ability of the ring nitrogens to stabilize the negative charge of the intermediate (a Meisenheimer complex) when the attack occurs at the C4 or C6 position compared to the C2 position.[10][11]
Caption: Stepwise workflow for sequential SNAr reactions.
Sample Protocol: Sequential Amination and Alkoxylation
-
Mono-amination at C4/C6:
-
Dissolve 1.0 equivalent of this compound in a suitable solvent like THF or isopropanol.
-
Add 1.1 equivalents of a primary or secondary amine and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA or K2CO3).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Work up the reaction by removing the solvent, partitioning between water and an organic solvent, and purifying the product by chromatography.
-
-
Alkoxylation at C6/C4:
-
Dissolve 1.0 equivalent of the mono-amino product in a dry, aprotic solvent like THF or DMF.
-
Cool the solution in an ice bath and add 1.2 equivalents of a strong base (e.g., NaH).
-
Add 1.1 equivalents of the desired alcohol and allow the reaction to warm to room temperature or heat as necessary to drive the substitution of the second chlorine atom.
-
Quench the reaction carefully with water, extract the product, and purify to yield the di-substituted pyrimidine.
-
Applications in Drug Discovery and Materials Science
This compound is not an end-product but a high-value building block. Its utility stems from its capacity to serve as a scaffold for creating large libraries of diverse molecules for screening.
-
Medicinal Chemistry: Dichloropyrimidine cores are prevalent in many kinase inhibitors, where the pyrimidine ring mimics the purine structure of ATP. The two points of diversity at C4 and C6 allow for the optimization of binding interactions within the ATP pocket of kinases, a key target class in oncology. [12]The trifluoroethyl group can enhance potency and improve pharmacokinetic properties.
-
Agrochemicals: The pyrimidine scaffold is also found in numerous herbicides and fungicides. [13]The ability to readily synthesize analogs from this dichlorinated intermediate facilitates the structure-activity relationship (SAR) studies necessary for developing new crop protection agents.
Conclusion and Future Outlook
This compound represents a synthetically versatile and valuable intermediate for chemical research. Its structure combines a highly reactive dichloropyrimidine core with the beneficial properties of a trifluoroethyl group. The well-defined and predictable regioselectivity of its SNAr reactions allows for the rational design and synthesis of complex, polysubstituted pyrimidines. Future research will undoubtedly continue to leverage this and similar building blocks to explore new chemical space in the quest for novel therapeutics, agrochemicals, and functional materials.
References
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- Organic Letters. (2006).
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- (n.d.).
- Sigma-Aldrich. (n.d.). 4,6-Dichloro-2-(trifluoromethyl)pyrimidine 97%.
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- EPA. (2025). Pyrimidine, 5-chloro-2,4,6-trifluoro- Properties.
- Biblioteka Nauki. (2021). Synthesis and characterization of novel pyrimidine derivatives...
- (n.d.). 4,6-Dichloro-2- (trifluoromethyl) pyrimidine CAS 705-24-8.
- Sigma-Aldrich. (n.d.). 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine.
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- Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- Google Patents. (n.d.).
- Fisher Scientific. (n.d.). 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, 97%.
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- ChemicalBook. (n.d.). 4,6-Dichloro-2-methylpyrimidine synthesis.
- (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- CRC Industries. (2021).
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- US EPA. (2023). Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- - Substance Details.
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A Comprehensive Technical Guide to Determining the Solubility Profile of 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine in Organic Solvents
Introduction
4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in synthetic chemistry and drug discovery. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, and the specific substitutions on this molecule—two chloro groups and a trifluoroethyl group—impart unique physicochemical properties that influence its reactivity, bioavailability, and formulation characteristics.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in research and development, impacting everything from reaction kinetics to purification and formulation.[3]
This in-depth technical guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of this compound. Rather than presenting a static set of data, this guide offers a comprehensive methodology, grounded in established principles of physical organic chemistry, to empower researchers to generate a reliable and insightful solubility profile tailored to their specific applications.
Physicochemical Characterization and Solvent Selection Rationale
The structure of this compound suggests a molecule with moderate to low polarity. The presence of electronegative chlorine and fluorine atoms creates polar C-Cl and C-F bonds, but the overall symmetry of the pyrimidine ring and the non-polar nature of the ethyl backbone temper the molecule's overall dipole moment. The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Based on these features, the "like dissolves like" principle predicts that the compound will exhibit preferential solubility in solvents of moderate polarity and will likely be less soluble in highly polar, protic solvents like water and highly non-polar solvents like alkanes.[3]
To establish a comprehensive solubility profile, a diverse range of organic solvents should be selected, spanning the full spectrum of polarity, hydrogen bonding capability, and dielectric constant. The following table outlines a recommended panel of solvents for initial screening.
| Solvent Class | Recommended Solvents | Rationale for Inclusion |
| Protic Solvents | Methanol, Ethanol, Isopropanol | To assess the impact of hydrogen bond donation on solubility. |
| Aprotic Polar Solvents | Acetonitrile, Acetone, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | To evaluate solubility in solvents with strong dipole moments but no hydrogen bond donating capability. |
| Ethereal Solvents | Diethyl Ether, Tetrahydrofuran (THF) | To probe solubility in moderately polar, aprotic solvents. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | To assess solubility in solvents with similar halogenated characteristics. |
| Aromatic Hydrocarbons | Toluene, Xylenes | To determine solubility in non-polar, aromatic systems. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | To establish the lower limit of solubility in non-polar environments. |
Experimental Protocol for Solubility Determination: A Gravimetric Approach
The following protocol details a reliable gravimetric method for quantifying the solubility of this compound. This method is robust and provides accurate quantitative data.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps (e.g., 4 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Pre-weighed collection vials
-
Oven or vacuum oven for drying
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom.
-
Carefully add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a standard temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe, avoiding any solid particles.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed collection vial. Record the exact weight of the empty vial.
-
-
Solvent Evaporation and Mass Determination:
-
Place the collection vials in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (a preliminary thermal stability test of the compound is recommended).
-
Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vials containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the weight of the empty vial from the final weight.
-
Express the solubility in g/L or mg/mL using the following formula:
-
Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered aliquot in L)
-
-
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Gravimetric solubility determination workflow.
Data Interpretation and Presentation
Example Data Table:
| Solvent | Solvent Polarity Index | Solubility at 25 °C (g/L) | Observations |
| Hexane | 0.1 | Experimental Value | e.g., Sparingly Soluble |
| Toluene | 2.4 | Experimental Value | e.g., Moderately Soluble |
| Dichloromethane | 3.1 | Experimental Value | e.g., Freely Soluble |
| Acetone | 5.1 | Experimental Value | e.g., Very Soluble |
| Methanol | 5.1 | Experimental Value | e.g., Soluble |
| Water | 10.2 | Experimental Value | e.g., Insoluble |
By correlating the solubility data with solvent properties such as the polarity index, dielectric constant, and hydrogen bonding capacity, a comprehensive understanding of the solute-solvent interactions governing the solubility of this compound can be developed.
Conclusion
This technical guide provides a detailed and scientifically rigorous framework for determining the solubility profile of this compound in a range of organic solvents. By following the outlined experimental protocol and principles of data analysis, researchers can generate a comprehensive and reliable solubility profile. This information is critical for informed decision-making in process development, purification, and formulation, ultimately accelerating research and development timelines. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities.
References
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. chem.ws [chem.ws]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pyrimidine, 4,6-dichloro-2-ethyl- (CAS 1195-34-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8 [homesunshinepharma.com]
- 10. 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | 1628317-85-0 [sigmaaldrich.com]
- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 12. 705-24-8|4,6-Dichloro-2-(trifluoromethyl)pyrimidine|BLD Pharm [bldpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
Methodological & Application
Suzuki-Miyaura coupling conditions for fluorinated chloropyrimidines
Application Note: Precision Suzuki-Miyaura Coupling of Fluorinated Chloropyrimidines
Part 1: Executive Summary & Strategic Overview
The coupling of fluorinated chloropyrimidines (e.g., 2,4-dichloro-5-fluoropyrimidine) presents a unique paradox in medicinal chemistry. The presence of the fluorine atom at the C5 position significantly lowers the LUMO energy of the pyrimidine ring, making the C-Cl bonds highly electrophilic and reactive toward oxidative addition. However, this same electronic activation renders the substrate hypersensitive to nucleophilic aromatic substitution (
This guide moves beyond "standard" Suzuki conditions to provide a kinetically controlled protocol that privileges the palladium cycle over background hydrolysis.
Key Technical Constraints:
-
Regioselectivity: In 2,4-dichloro-5-fluoropyrimidines, the C4 position is activated by both the adjacent nitrogen and the inductive effect of the C5-fluorine. C4 coupling occurs at room temperature; C2 coupling requires thermal activation.
-
Base Sensitivity: Strong bases (NaOH, KOtBu) cause rapid hydrolysis of the C4-chloride to the 4-hydroxy-5-fluoropyrimidine. Mild, buffered bases are non-negotiable.
-
Catalyst Poisoning: The pyrimidine nitrogens can coordinate to Pd(II), arresting the catalytic cycle. Bulky, electron-rich ligands are required to prevent this coordination.
Part 2: Mechanistic Insight & Regiocontrol
To design a robust protocol, one must visualize the competitive pathways. The fluorine atom exerts a strong inductive effect (-I), pulling electron density from the ring. This makes the C4-Cl bond weaker and more susceptible to oxidative addition by Pd(0), but also more susceptible to direct attack by the base.
Diagram 1: Competitive Reaction Pathways & Selectivity
Figure 1: The "Fluorine Effect" accelerates oxidative addition (Blue path) but increases risk of hydrolysis (Red path). Ligand bulk prevents Catalyst Arrest (Grey path).
Part 3: Optimization Matrix
The following matrix synthesizes conditions for high-fidelity coupling, moving from standard substrates to "difficult" cases (sterically hindered boronic acids).
| Parameter | Standard Protocol (Robust) | Advanced Protocol (Sterically Demanding) | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (2-5 mol%) | XPhos Pd G3 or Pd(OAc)₂ + SPhos | Pd(dppf)Cl₂ is robust for activated chlorides. Buchwald precatalysts (XPhos) prevent N-coordination. |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 - 3.0 equiv) | Carbonates are mild enough to prevent hydrolysis. Phosphates are necessary for bulky phosphine ligands. |
| Solvent | 1,4-Dioxane / Water (4:[1][2]1) | THF / Water (10:[1]1) or Toluene/Water | Water is essential for boronic acid activation. Dioxane is the standard; THF is better for low-temp selectivity. |
| Temp | 60°C - 80°C | Room Temperature (25°C) | Lower temperatures maximize regioselectivity (C4 > C2) and minimize hydrolysis. |
| Degassing | Sparge with Argon (15 min) | Freeze-Pump-Thaw (3 cycles) | Oxygen promotes homocoupling of boronic acids and oxidizes phosphine ligands. |
Part 4: Detailed Experimental Protocols
Protocol A: Regioselective C4-Arylation of 2,4-Dichloro-5-fluoropyrimidine
Target: Synthesis of 2-chloro-4-(aryl)-5-fluoropyrimidine intermediates.
Reagents:
-
2,4-Dichloro-5-fluoropyrimidine (1.0 equiv, 5.99 mmol)
-
Arylboronic acid (1.05 equiv)
-
Base: Na₂CO₃ (2.0 equiv, 2.0 M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (Concentration: 0.2 M)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.
-
Charge Reagents: Add the chloropyrimidine substrate and the arylboronic acid to the flask.
-
Note: Do not add the catalyst yet.
-
-
Solvent & Degassing: Add the organic solvent (DME or Dioxane) and the aqueous base solution.
-
Critical Step: Sparge the biphasic mixture with Argon for 15 minutes vigorously. Oxygen is the primary cause of sluggish reactions in this system.
-
-
Catalyst Addition: Remove the argon line briefly to add the Pd(dppf)Cl₂ catalyst as a solid. The solution should turn orange/red. Reseal and purge for 2 minutes.
-
Reaction: Heat the mixture to 60°C (internal temperature).
-
Control: Monitor by HPLC/UPLC at 1 hour. The C4-chloride is highly reactive; reaction is often complete in <2 hours.
-
Stop Condition: Stop when the starting material is <1%. Prolonged heating will initiate coupling at the C2 position or hydrolysis.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate layers. Wash organic layer with Brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Coupling Deactivated/Steric Chlorides (The "Buchwald" Method)
Use this when Protocol A fails or yields <50%.
-
Catalyst System: Use XPhos Pd G3 (2 mol%).
-
Base: Use K₃PO₄ (Tribasic potassium phosphate) (3.0 equiv) in water (0.5 mL per mmol substrate).
-
Solvent: THF (Tetrahydrofuran).[1]
-
Temperature: Stir at Room Temperature for 12 hours.
-
Why: The XPhos ligand creates a highly active Pd(0) species capable of oxidative addition into the C-Cl bond at ambient temperature, completely suppressing the thermal hydrolysis pathway.
-
Part 5: Troubleshooting & Optimization Logic
If the reaction fails, use this logic tree to diagnose the root cause.
Diagram 2: Troubleshooting Decision Matrix
Figure 2: Diagnostic workflow for common failure modes in fluoropyrimidine coupling.
Common Failure Modes:
-
Hydrolysis (Formation of Phenol):
-
Cause: Hydroxide ion concentration is too high.
-
Solution: Switch from Na₂CO₃ to K₃PO₄. Reduce water ratio (e.g., use Toluene/Water 10:1 instead of Dioxane/Water 4:1).
-
-
Protodeboronation (Loss of Boronic Acid):
-
Cause: Fluorinated heterocycles can acidify the media slightly, or the boronic acid is unstable.
-
Solution: Use a slight excess of boronic acid (1.5 equiv) or switch to a MIDA boronate or Potassium Trifluoroborate (BF3K) salt, which are slow-release reagents.
-
-
Regioselectivity Erosion (Mixture of C4 and C2 products):
-
Cause: Temperature too high.
-
Solution: Perform the reaction at 0°C to RT. The C4 position is kinetically favored; C2 is thermodynamically accessible only at higher energy.
-
Part 6: References
-
Lopriore, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1999. Retrieved from [Link]
-
Saito, Y., et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Examples. Retrieved from [Link]
Sources
Application Note: Chemoselective Functionalization of 4,6-Dichloropyrimidines
Executive Summary
The 4,6-dichloropyrimidine scaffold is a cornerstone in medicinal chemistry, serving as the core for countless kinase inhibitors (e.g., EGFR, JAK) and antivirals. Its utility lies in the potential for sequential nucleophilic aromatic substitution (
While the parent 4,6-dichloropyrimidine is highly electron-deficient and reactive, the introduction of the first electron-donating nucleophile (amine or alkoxide) significantly increases electron density in the pyrimidine ring. This deactivates the remaining chloride, making the second displacement thermodynamically and kinetically difficult.
This guide provides validated protocols to:
-
Achieve high-yield mono-substitution without over-reaction (bis-product).
-
Force bis-substitution using optimized
or Palladium-catalyzed cross-coupling. -
Navigate solvent/base effects to prevent hydrolysis.
Mechanistic Foundation & Critical Variables[1]
The Deactivation Mechanism
The reaction proceeds via an addition-elimination mechanism (
-
Step 1 (Fast): The first nucleophile attacks C4/C6. The ring nitrogen acts as an electron sink, stabilizing the negative charge.
-
Step 2 (Deactivation): The newly added group (e.g., -NHR) donates lone-pair electrons into the
-system (resonance). This raises the LUMO energy of the ring, making the second carbon-chloride bond less electrophilic.
Critical Control Parameters
| Parameter | Mono-Substitution Strategy | Bis-Substitution Strategy |
| Stoichiometry | Strictly 0.95–1.05 eq. Excess leads to bis-impurities. | > 2.5 eq (or 1.2 eq if sequential). |
| Temperature | 0°C to RT. Kinetic control is essential. | 80°C to 140°C. Thermodynamic forcing required. |
| Base | Weak/Hindered (DIPEA, | Strong/Inorganic ( |
| Solvent | Protic (EtOH, IPA) or Polar Aprotic (DMF) . Protic solvents stabilize the leaving group but can slow reactivity via H-bonding to nucleophile. | Polar Aprotic (DMSO, NMP). Maximizes nucleophilicity. |
Visualizing the Workflow
The following diagram outlines the decision logic for selecting the correct protocol based on the desired product and nucleophile type.
Caption: Decision matrix for selecting reaction conditions based on nucleophile type and substitution degree.
Experimental Protocols
Protocol A: Chemoselective Mono-Amination
Objective: Displace exactly one chloride with a primary or secondary amine while retaining the second chloride for future functionalization. Scope: Aliphatic amines, anilines (electron-rich).
Reagents:
-
Substrate: 4,6-Dichloropyrimidine (1.0 eq)
-
Nucleophile: Amine (1.05 eq)
-
Base: DIPEA (Hunig’s Base) (1.2 eq)
-
Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH) [0.2 M]
Procedure:
-
Setup: Charge a round-bottom flask with 4,6-dichloropyrimidine and IPA. Cool the solution to 0°C using an ice bath.
-
Expert Insight: Cooling is critical. At room temperature, highly reactive amines (e.g., pyrrolidine) can immediately attack the product, forming ~5-10% bis-impurity.
-
-
Addition: Add DIPEA followed by the slow, dropwise addition of the amine over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]
-
Endpoint: Look for the disappearance of starting material.[1] If the reaction stalls, heat gently to 40°C, but do not reflux .
-
-
Workup (Self-Validating):
-
Most mono-products precipitate from cold IPA. Add water (equal volume) to complete precipitation. Filter and wash with water/cold EtOH.
-
Validation: The product should show a characteristic 1:1 ratio of Chlorine isotope pattern (
~3:1) in MS. NMR should show a shift in the pyrimidine C5-H proton compared to starting material.
-
Protocol B: Sequential Bis-Amination (Hetero-functionalization)
Objective: Displace the second chloride, which is now deactivated by the first amine. Scope: Installing a second, different amine.
Reagents:
-
Substrate: 4-Amino-6-chloropyrimidine derivative (1.0 eq)
-
Nucleophile: 2nd Amine (1.5 – 2.0 eq)
-
Base:
(2.0 eq) or TEA (3.0 eq) -
Solvent: DMSO or NMP (High boiling point required)
Procedure:
-
Setup: Dissolve the mono-chloro substrate in DMSO [0.5 M]. Add the base and the second amine.[1]
-
Reaction: Heat to 100–130°C in a sealed tube or pressure vial.
-
Why Sealed? Volatile amines will escape at these temperatures before reacting.
-
-
Monitoring: Reaction times are typically 12–24 hours.[1]
-
Troubleshooting: If conversion is <50% after 12h, this indicates the substrate is too electron-rich. Switch to Palladium Catalysis (Buchwald-Hartwig:
, Xantphos, , Dioxane, 100°C).
-
-
Workup: Pour into water/brine. Extract with EtOAc.[1] The high boiling solvent (DMSO) requires thorough water washes to remove.
Protocol C: Ether Synthesis (O-Displacement)
Objective: Install an alkoxy group. Alkoxides are harder nucleophiles and more prone to bis-substitution if not controlled.
Procedure:
-
Preparation: In a separate vial, generate the alkoxide by treating the alcohol (1.0 eq) with NaH (1.05 eq) in anhydrous THF or DMF at 0°C for 30 min.
-
Displacement: Cannulate the alkoxide solution slowly into a solution of 4,6-dichloropyrimidine (1.0 eq) in THF at -78°C to -20°C .
-
Note: Inverse addition (adding nucleophile to electrophile) keeps the electrophile in excess, favoring mono-substitution.
-
-
Quench: Quench with saturated
immediately upon consumption of the limiting reagent (alkoxide).
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Hydrolysis (Formation of Pyrimidinone) | Water in solvent/base. The chloride is labile enough to react with hydroxide. | Use anhydrous solvents (DMF/THF). Switch from hygroscopic bases (KOH) to non-nucleophilic organic bases (DIPEA) or dry carbonates. |
| Bis-Substitution (Over-reaction) | Temperature too high or local high concentration of amine. | Dilution: Run reaction at 0.05 M. Inverse Addition: Add amine to the pyrimidine. Temp: Lower to -10°C. |
| No Reaction (2nd Displacement) | Electronic deactivation from the first substituent. | Solvent Switch: Move from EtOH to NMP. Catalysis: Use Pd-catalyzed amination (Buchwald) instead of |
| Regioselectivity (in 5-substituted analogs) | Steric clash or electronic bias at C5.[2] | If C5 has an EWG (e.g., |
Reaction Mechanism Diagram
Understanding the electronic flow is crucial for troubleshooting.
Caption: The
References
-
Regioselectivity in Pyrimidines: BenchChem Technical Support. "Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine." (2025).[1]
-
Sequential Amination Strategies: Molecules. "Mono- and Diamination of 4,6-Dichloropyrimidine... with Adamantane-Containing Amines." (2021).[1][3][4][5]
-
Solvent Effects in
: Molbank. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." (2022).[6][7][8][9] -
Palladium vs.
: Organic Letters. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." (2006).[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 9. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Preparation of 2-(2,2,2-trifluoroethyl)pyrimidine Libraries for High-Throughput Screening: An Application Note and Protocol
Introduction: The Strategic Value of 2-(2,2,2-trifluoroethyl)pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved drugs.[1][2][3] Its versatile synthetic accessibility and ability to form crucial hydrogen bond interactions make it a highly sought-after core for drug development across various therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][5]
The introduction of a trifluoroethyl group (-CH₂CF₃) onto a pharmacologically active scaffold can significantly enhance its drug-like properties.[6][7] The highly electronegative fluorine atoms can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[7][8] Specifically, the 2-(2,2,2-trifluoroethyl)pyrimidine motif represents a promising, yet underexplored, area of chemical space for identifying novel therapeutic agents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and quality control of 2-(2,2,2-trifluoroethyl)pyrimidine libraries tailored for high-throughput screening (HTS). The protocols outlined herein are designed to be robust and scalable, enabling the efficient generation of diverse compound libraries to accelerate the discovery of new drug candidates.
Synthetic Strategy: A Deconstruction-Reconstruction Approach
A robust and versatile synthetic strategy is paramount for the successful generation of a diverse chemical library. For the synthesis of 2-(2,2,2-trifluoroethyl)pyrimidines, a deconstruction-reconstruction approach, which allows for late-stage diversification, is highly advantageous.[9] This strategy involves the synthesis of a key intermediate that can be readily diversified in the final steps of the synthetic sequence.
Our proposed synthetic route leverages the condensation of a trifluoroethyl-amidinium salt with a suitable three-carbon building block to construct the pyrimidine core. This method offers a direct and efficient pathway to the desired 2-substituted pyrimidines.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the preparation of 2-(2,2,2-trifluoroethyl)pyrimidine libraries.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3,3,3-trifluoropropionimidate hydrochloride (Key Intermediate)
This protocol describes the synthesis of the key imidate intermediate via the Pinner reaction.
Materials:
-
3,3,3-Trifluoropropionitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Round-bottom flask with a gas inlet tube and drying tube
-
Magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a calcium chloride drying tube, dissolve 3,3,3-trifluoropropionitrile (1.0 eq) in anhydrous ethanol (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with gentle stirring. Monitor the reaction progress by GC-MS until the starting nitrile is consumed.
-
Once the reaction is complete, stopper the flask and store it in a refrigerator overnight to allow for the precipitation of the product.
-
Collect the crystalline product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield ethyl 3,3,3-trifluoropropionimidate hydrochloride.
Protocol 2: Synthesis of 3,3,3-Trifluoropropionamidine hydrochloride
This protocol details the conversion of the imidate to the corresponding amidine.
Materials:
-
Ethyl 3,3,3-trifluoropropionimidate hydrochloride
-
Saturated solution of ammonia in anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of ethyl 3,3,3-trifluoropropionimidate hydrochloride (1.0 eq) in a round-bottom flask, add a saturated solution of ammonia in anhydrous ethanol (3.0 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the imidate is fully consumed.
-
Remove the solvent under reduced pressure. The resulting crude 3,3,3-trifluoropropionamidine hydrochloride can be used in the next step without further purification or can be recrystallized from ethanol/ether.
Protocol 3: Library Generation of 2-(2,2,2-trifluoroethyl)pyrimidines
This protocol describes the parallel synthesis approach for generating a library of 2-(2,2,2-trifluoroethyl)pyrimidines using a variety of 1,3-dicarbonyl compounds or their equivalents.[10][11]
Materials:
-
3,3,3-Trifluoropropionamidine hydrochloride
-
A diverse set of 1,3-dicarbonyl compounds (e.g., β-diketones, β-ketoesters, malonaldehyde derivatives)
-
Sodium ethoxide (NaOEt) or another suitable base
-
Anhydrous ethanol
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In each well of a 96-well reaction block or in individual reaction vials under an inert atmosphere, add a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol.
-
To each well, add a solution of the corresponding 1,3-dicarbonyl compound (1.0 eq) in anhydrous ethanol.
-
Stir the mixtures for 10 minutes at room temperature.
-
Add a solution of 3,3,3-trifluoropropionamidine hydrochloride (1.1 eq) in anhydrous ethanol to each well.
-
Seal the reaction block/vials and heat to reflux (or an optimized temperature) for 4-24 hours. Monitor the progress of a representative reaction by LC-MS.
-
Upon completion, cool the reactions to room temperature and neutralize with an appropriate acid (e.g., acetic acid).
-
The crude products can be purified by parallel purification techniques such as mass-directed automated preparative HPLC.
Table 1: Representative 1,3-Dicarbonyl Building Blocks for Library Diversification
| Building Block ID | 1,3-Dicarbonyl Compound | Expected Pyrimidine Substitution Pattern |
| BB-001 | Acetylacetone | 4,6-dimethyl- |
| BB-002 | Ethyl acetoacetate | 4-methyl-6-hydroxy- |
| BB-003 | Dibenzoylmethane | 4,6-diphenyl- |
| BB-004 | Malonaldehyde bis(dimethyl acetal) | Unsubstituted (at 4, 5, 6) |
| BB-005 | 1-(Thiophen-2-yl)butane-1,3-dione | 4-methyl-6-(thiophen-2-yl)- |
| BB-006 | Ethyl 3-oxo-3-phenylpropanoate | 4-phenyl-6-hydroxy- |
Quality Control of the Compound Library for HTS
The quality and integrity of the compound library are critical for the success of any HTS campaign.[12] Poor compound quality can lead to false positives or negatives, wasting significant time and resources.[13] A rigorous quality control (QC) workflow is therefore essential.[14]
Diagram of the Quality Control Workflow
Caption: A comprehensive quality control workflow for HTS compound libraries.
QC Protocols
-
Purity Assessment:
-
Method: High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS).
-
Procedure: Analyze each purified compound by LC-MS. Purity should be determined by integrating the area of the main peak relative to the total peak area in the chromatogram (UV detection).
-
Acceptance Criteria: Purity ≥ 95%.
-
-
Identity Confirmation:
-
Method: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Procedure:
-
Confirm the molecular weight of each compound by MS.
-
For a representative subset of the library, acquire ¹H and ¹⁹F NMR spectra to confirm the presence of the trifluoroethyl group and the overall structure.
-
-
Acceptance Criteria: Observed molecular weight matches the calculated molecular weight. NMR spectra are consistent with the expected structure.
-
-
Quantification:
-
Method: Various methods can be employed, including quantitative NMR (qNMR), UV-Vis spectrophotometry (if the compounds have a suitable chromophore), or evaporative light scattering detection (ELSD).
-
Procedure: Accurately determine the concentration of each compound in the final DMSO stock solution.
-
Acceptance Criteria: Concentration should be within ±10% of the target concentration.
-
-
Solubility and Stability:
-
Procedure: Assess the solubility of the compounds in DMSO and the aqueous buffer used for the HTS assay. Periodically re-analyze a subset of the library to check for degradation.
-
Importance: Ensures that compounds are soluble at the screening concentration and stable under storage and assay conditions.
-
Table 2: Summary of Quality Control Parameters and Acceptance Criteria
| Parameter | Method | Acceptance Criteria |
| Purity | LC-MS (UV detection) | ≥ 95% |
| Identity | MS, ¹H NMR, ¹⁹F NMR | Correct molecular weight and consistent spectra |
| Concentration | qNMR, UV-Vis, or ELSD | Within ±10% of target |
| Solubility | Visual inspection, nephelometry | Soluble in assay buffer at screening concentration |
| Stability | Re-analysis by LC-MS over time | No significant degradation |
Conclusion and Future Perspectives
The synthesis and screening of 2-(2,2,2-trifluoroethyl)pyrimidine libraries offer a promising avenue for the discovery of novel drug candidates. The protocols detailed in this application note provide a robust framework for the efficient generation of high-quality compound libraries suitable for HTS. The strategic incorporation of the trifluoroethyl group is anticipated to yield compounds with improved pharmacological properties. Future work could involve expanding the diversity of the library by exploring alternative synthetic routes and incorporating a wider range of building blocks. Furthermore, the development of computational models to predict the biological activity and ADME properties of these compounds could further streamline the drug discovery process.
References
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- BenchChem. (2025).
- Engers, J. L., et al. (2009). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument.
- Evotec. (2025).
- Wang, X., et al. (2023). Recent advances in trifluoroethylation reaction. Organic & Biomolecular Chemistry, 21(40), 8150-8167.
- National Center for Biotechnology Information. (n.d.). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Grissom, S. F., et al. (2021). Analytical Quality Evaluation of the Tox21 Compound Library. Chemical Research in Toxicology, 34(12), 2499-2513.
- Life Chemicals. (2026). HTS Compound Collection for drug discovery.
- Maciag, M., et al. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification.
- Hovione. (2024).
- Amanote Research. (2010). Synthesis of 2-Substituted Pyrimidines via Cross-Coupling Reaction of Pyrimidin-2-Yl Sulfonates With Nucleophiles in Polyethylene Glycol 400.
- Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
- Liu, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters, 14(8), 1136-1143.
- Schäfer, G., Ahmetovic, M., & Abele, S. (2017). Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents. Organic Letters, 19(23), 6578-6581.
- Cantillo, D., & Kappe, C. O. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(24), 10343-10349.
- Al-Zoubi, R. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738.
- Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic Chemistry Frontiers, 11(15), 4349-4370.
- Perelman School of Medicine at the University of Pennsylvania. (n.d.). Libraries | High-throughput Screening Core.
- IRE Journals. (2023).
- PNAS. (2011).
- Vipergen. (n.d.). High-Throughput Screening (HTS)
- Wikipedia. (n.d.).
- SciSpace. (n.d.). Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold.
- Wujec, M., et al. (2022).
- Kumar, V., et al. (2020). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 8, 589.
- Tiwari, R. K., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(19), 4478.
- Gu, Y. F., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3326.
- Southern Research. (n.d.). High-Throughput Screening & Discovery.
- PubMed. (2000). Preparation of trifluoromethylpyridine libraries.
- La Manna, S., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences, 25(14), 7724.
- Baumann, M., & Baxendale, I. R. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(21), 7563.
- Sharma, A., & Kumar, V. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science, 11(12), 1-13.
Sources
- 1. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 11. Pyrimidine synthesis [organic-chemistry.org]
- 12. The Importance of a Well-Curated Compound Library in Hit Identification - Evotec [evotec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine during storage
Subject: Preventing Hydrolysis of 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine (DCTFP) Ticket ID: #STAB-DCTFP-001 Priority: Critical (Irreversible Degradation Risk)
Executive Summary & Critical Mechanism
The Core Issue: DCTFP is not merely "hygroscopic"; it is chemically unstable toward moisture due to a specific electronic activation. The presence of the 2-(2,2,2-trifluoroethyl) group exerts a strong inductive effect (-I), pulling electron density away from the pyrimidine ring. This renders the carbons at positions 4 and 6 (bearing the chlorines) highly electrophilic and susceptible to nucleophilic attack by water.
The "Death Spiral" (Autocatalysis): The degradation of DCTFP is autocatalytic.
-
Initiation: Trace moisture attacks the C-Cl bond, releasing HCl.
-
Activation: The released HCl protonates the pyrimidine nitrogen atoms.
-
Acceleration: The protonated ring is significantly more electrophilic than the neutral ring, increasing the rate of hydrolysis exponentially.
Mechanism Visualization
The following diagram illustrates the autocatalytic degradation loop you must prevent.
Caption: The autocatalytic hydrolysis cycle of DCTFP. Note the red feedback loop where generated HCl accelerates the reaction.
Storage & Handling Protocols (The "Gold Standard")
To maintain purity >98% over long durations (>6 months), you must break the autocatalytic loop described above.
A. The Storage Environment
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Kinetic suppression. Arrhenius equation dictates that lowering T significantly reduces the rate of nucleophilic substitution ( |
| Atmosphere | Argon (Ar) | Argon is heavier than air and provides a more effective blanket than Nitrogen ( |
| Container | Glass + PTFE Liner | CRITICAL: Do not use standard rubber septa. HCl vapors (if any form) will degrade rubber, releasing contaminants back into the sample. Use PTFE (Teflon) lined caps only. |
| Desiccant | Secondary containment: Store the primary vial inside a larger jar containing Phosphorus Pentoxide ( |
B. Handling Workflow (SOP)
-
Warm-Up: Before opening a stored vial, allow it to equilibrate to room temperature in a desiccator (approx. 30-60 mins). Opening a cold vial condenses atmospheric moisture instantly onto the solid.[1]
-
Aliquot Strategy: Do not repeatedly access the bulk supply. Aliquot the material into single-use vials inside a glovebox or under a positive pressure of Argon.
-
Re-Sealing: If you must re-seal a bulk container, purge the headspace with Argon for 30 seconds before capping. Parafilm is insufficient; use electrical tape or a secondary jar.
Troubleshooting Guide
Symptom: My compound has changed appearance or smell.
| Symptom | Diagnosis | Verification Method | Corrective Action |
| Acrid/Pungent Smell | HCl Release (Early Hydrolysis). The compound is degrading and releasing acid gas. | pH Paper Test: Hold wet pH paper above the open vial (do not touch solid). Red = Acidic vapors. | Immediate Repurification. Dissolve in dry DCM, wash with cold saturated |
| White Crust/Precipitate | Hydroxypyrimidine Formation. The hydrolysis product is less soluble in organic solvents and often forms a crust. | LC-MS: Look for Mass [M-Cl+OH]. Shift of -18.5 Da (Cl -> OH exchange) usually seen as [M-35+17]. | Filtration. If the crust is insoluble in DCM/Hexane, filter it off. The filtrate may still be usable. |
| Yellowing of Solid | Oligomerization. Acid-catalyzed coupling between pyrimidine rings. | H-NMR: Broadening of signals or appearance of new aromatic peaks. | Recrystallization. Recrystallize from anhydrous Hexane/DCM mixture. |
Decision Tree: Is my batch usable?
Caption: Workflow for assessing batch viability after storage anomalies.
Frequently Asked Questions (FAQ)
Q: Can I store DCTFP in solution (e.g., DMSO or DMF)? A: NO. DMSO and DMF are hygroscopic. Even "anhydrous" grades absorb water from the air rapidly. Furthermore, DMSO can act as an oxidant or nucleophile at elevated temperatures. Storing DCTFP in solution accelerates hydrolysis because the solvent facilitates the interaction between the pyrimidine and trace water. Store only as a solid.
Q: I need to ship this compound to a collaborator. Is dry ice required? A: Recommended but not strictly mandatory for short trips. For transit <48 hours, "Blue Ice" (4°C) is sufficient if the vial is sealed under Argon and taped. For international shipping (>48 hours), Dry Ice (-78°C) is highly recommended to arrest any potential autocatalytic degradation loops initiated by temperature spikes.
Q: Why is the trifluoroethyl group worse than a methyl group for stability?
A: Electronic Induction.
The trifluoroethyl group (
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text describing the reactivity of electron-deficient pyrimidines and the
mechanism). -
BenchChem Technical Support. (2025). Optimization of 4-Chloropyrimidine Substitution Reactions. (General troubleshooting for chloropyrimidine hydrolysis).
-
Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). (Protocols for inert atmosphere storage).
-
PubChem. (2025).[2] 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (Compound Summary). (Analogous compound data demonstrating stability profiles of 2-fluoroalkyl pyrimidines).
- Brown, D. J. (1962). The Pyrimidines. Interscience Publishers. (Foundational text on the autocatalytic nature of chloropyrimidine hydrolysis in acidic media).
Sources
Technical Support Center: Solubility Optimization for Trifluoroethyl-Substituted Pyrimidines
Status: Active Operator: Senior Application Scientist (Medicinal Chemistry & Formulation Division) Ticket ID: TF-PYR-SOL-001
Introduction: The "Fluorine Paradox"
Welcome to the technical support hub. You are likely here because your trifluoroethyl-substituted pyrimidine—designed for metabolic stability and potency—is failing in aqueous media.
The Root Cause: While the trifluoroethyl (
-
Lipophilicity Spike: The C-F bond is highly hydrophobic. Adding three fluorine atoms significantly increases
(the "Grease Ball" effect). -
Basicity Collapse: The strong electron-withdrawing inductive effect (
) of the group propagates through the alkyl chain, dramatically lowering the of proximal nitrogens. This often renders the pyrimidine ring too weakly basic to form stable salts.
This guide provides autonomous troubleshooting workflows to resolve these specific issues.
Module 1: Acute Troubleshooting (Assay Precipitation)
Q: My compound precipitates immediately upon dilution into PBS/Media. How do I fix this for in vitro assays?
A: This is a classic "Kinetic Solubility" failure. Trifluoroethyl pyrimidines often have high crystal lattice energy. When you dilute from DMSO (a polar aprotic solvent) into water (protic), the "parachute" fails to open, and the compound crashes out.
Diagnostic Protocol: The "Shift-and-Check" Method
Do not rely on visual inspection alone. Fluorinated micro-precipitates can be invisible to the naked eye but will scatter light in plate readers, causing false positives in biochemical assays.
Step-by-Step Workflow:
-
Prepare Stock: Dissolve compound in 100% DMSO at 10 mM.
-
Checkpoint: If it is cloudy in DMSO, sonicate at 40°C. If still cloudy, check purity (inorganic salts from synthesis may remain).
-
-
The Intermediate Step (Critical): Do not dilute directly to aqueous buffer.
-
Dilute 1:10 into PEG400 or Propylene Glycol first.
-
Why? This creates a solvation shell that resists immediate collapse when water is added.
-
-
Final Dilution: Dilute this intermediate mix into your assay buffer.
-
Nephelometry Check: Measure absorbance at 650 nm (where compound doesn't absorb). Any spike >0.05 OD indicates micro-precipitation.
Visual Troubleshooting Tree
Module 2: Formulation & Salt Selection (Pre-Clinical)
Q: I'm trying to make a Hydrochloride (HCl) salt to improve oral bioavailability, but it keeps disproportionating. Why?
A: You are fighting thermodynamics. The trifluoroethyl group is an "electron sink."
-
The Mechanism: Standard ethyl-pyrimidines have a
around 4–5, allowing for stable HCl salts. The group exerts a strong inductive pull ( ), potentially dropping the pyrimidine to < 2.0. -
The Consequence: A salt formed with a base of
< 2 is chemically unstable in water (pH 7). The water acts as a stronger base than your drug, stripping the proton and reverting your drug to its insoluble free base form.
Recommendation: Stop salt screening. Pivot immediately to Amorphous Solid Dispersions (ASD) or Complexation .
Protocol: Hydroxypropyl-
-Cyclodextrin (HP-
-CD) Complexation
Cyclodextrins are uniquely suited for trifluoroethyl groups because the hydrophobic fluorinated tail fits snugly into the lipophilic CD cavity, shielding it from water.
| Parameter | Specification |
| Cyclodextrin Type | HP- |
| Molar Ratio | Start at 1:2 (Drug : CD) to account for the bulky fluorinated tail. |
| Solvent System | Water (pH adjusted to 4.0 if possible to assist weak ionization). |
Preparation Workflow:
-
Dissolve 20% w/v HP-
-CD in water. -
Add excess trifluoroethyl-pyrimidine.
-
Stir for 24 hours at room temperature.
-
Filter (0.45
m) to remove un-complexed solid. -
Lyophilize the filtrate to obtain the solid complex.
Module 3: Structural Redesign (Lead Optimization)
Q: Formulation isn't enough. I need to modify the structure to fix solubility without losing the metabolic stability of the trifluoroethyl group. What are my options?
A: You need to disrupt the crystal packing or lower the
Bioisostere Replacement Table
| Current Moiety | Proposed Bioisostere | Effect on Solubility | Metabolic Stability Risk |
| Moderate Improvement. Removes one F, lowers | Low risk. The | ||
| Oxetane (3,3-substituted) | High Improvement. Oxetanes are polar, lower | Low/Medium. Oxetanes are generally stable but can be metabolic soft spots in some contexts. | |
| None. Only improves metabolic stability (Kinetic Isotope Effect). Does not fix solubility. | N/A |
The "Inductive Deactivation" Visualized
The diagram below explains why your salt formation failed. The
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link
Technical Support Center: Separation of Regioisomers in 4,6-Dichloropyrimidine Derivatives
Welcome to the technical support center for the purification of 4,6-dichloropyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the significant challenge of separating closely related regioisomers. The substitution pattern on the pyrimidine ring is critical for modulating the electronic and steric properties of a molecule, which in turn dictates its interaction with biological targets.[1] Consequently, the isolation of pure regioisomers is a non-negotiable step in drug discovery and development.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common separation hurdles. We will explore the causality behind experimental choices and offer a logical framework for method selection and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the separation of 4,6-dichloropyrimidine regioisomers in a practical question-and-answer format.
Q1: Why is the separation of my 4,6-dichloropyrimidine regioisomers so difficult by standard silica gel chromatography?
A1: The difficulty arises from the inherent similarity in the physicochemical properties of regioisomers. They possess the same molecular weight and functional groups, leading to very similar polarities. In normal-phase chromatography on silica gel, separation is primarily driven by polar interactions with the stationary phase. When two isomers have nearly identical polarity, they exhibit very similar retention factors (Rf) on a Thin Layer Chromatography (TLC) plate, making baseline separation on a column challenging.[2][3][4]
Q2: My regioisomers are inseparable on TLC, even after screening multiple solvent systems. What are my next steps?
A2: Co-spotting on TLC is a common and frustrating problem. However, it does not mean the mixture is inseparable. Here is a systematic approach to tackle this:
-
Change the Stationary Phase: Silica gel is acidic. The basic nitrogen atoms in the pyrimidine ring can interact strongly and non-specifically with surface silanol groups, often causing peak tailing and poor resolution.[5] Try alternative stationary phases for your TLC screening:
-
Alumina (Neutral, Basic, or Acidic): This can offer different selectivity compared to silica.[6]
-
Reverse-Phase (C18) Plates: Separation is based on hydrophobicity. This orthogonal approach often resolves isomers that are inseparable on silica.
-
-
Utilize Mobile Phase Additives: Small amounts of additives can dramatically alter selectivity:
-
For Basic Pyrimidines on Silica: Add 0.1-1% of a basic modifier like triethylamine (TEA), diisopropylethylamine (DIPEA), or ammonia to your eluent.[3][5] This deactivates the acidic silanol sites, minimizing peak tailing and potentially revealing separation.
-
For Acidic Derivatives: Add 0.1-1% of acetic or formic acid to improve peak shape.[6]
-
-
Consider High-Performance Techniques: If TLC screening remains unsuccessful, it is time to move to higher-resolution methods like HPLC or SFC. These techniques are designed to resolve compounds with very small differences in properties.[7]
Q3: When should I choose High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) over flash chromatography?
A3: The choice depends on the difficulty of the separation, the required purity, and the scale of your purification.
-
Choose HPLC/SFC when:
-
The Rf difference (ΔRf) between your isomers on TLC is less than 0.1.
-
You require very high purity (>99%).
-
Flash chromatography fails to provide baseline separation.
-
You are working on a small to medium scale (mg to several grams).
-
-
Supercritical Fluid Chromatography (SFC) is often superior to HPLC for isomer separation.[8] It functions as a normal-phase technique using supercritical CO₂ with a co-solvent (like methanol) as the mobile phase.[5] SFC typically offers faster separations, higher efficiency, and a greener footprint due to reduced organic solvent consumption.[5] It is particularly effective for resolving regioisomers and enantiomers.[9][10]
Q4: My pyrimidine derivative shows significant peak tailing on my HPLC/SFC column. How do I fix this?
A4: Peak tailing is a classic sign of undesirable secondary interactions between your analyte and the stationary phase. For basic pyrimidine derivatives, this is often due to interaction with residual acidic silanols on the silica-based column packing.
-
Solution for Reversed-Phase HPLC:
-
Use a Low pH Mobile Phase: Add 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase (e.g., water/acetonitrile). At a low pH, the basic nitrogens on your pyrimidine ring will be protonated, and the silanol groups on the stationary phase will also be protonated (neutral). This minimizes the strong ionic interactions that cause tailing.
-
Use an End-Capped Column: Modern, high-quality C18 columns are "end-capped" to minimize the number of free silanol groups, which helps reduce tailing for basic compounds.[11]
-
-
Solution for SFC:
-
Add a Basic Modifier: Incorporate a small amount of an amine additive (e.g., 0.1% ammonium hydroxide or diethylamine) into your co-solvent.[10] This additive will compete with your basic compound for active sites on the stationary phase, leading to more symmetrical peak shapes.
-
Q5: I don't have access to preparative HPLC or SFC. Can I use crystallization to separate my regioisomers?
A5: Yes, fractional crystallization can be a powerful and scalable non-chromatographic method, provided your isomers have different solubilities in a given solvent system.[12] This technique exploits differences in the crystal lattice energy and melting points of the isomers.
-
How it Works: The isomer that is less soluble or has a higher melting point will crystallize out of a supersaturated solution first, leaving the more soluble isomer in the mother liquor.[12]
-
Feasibility Check: To assess if this is viable, you need a solid mixture. If one isomer has a significantly higher melting point, there is a good chance crystallization will work. You can screen various solvents (e.g., ethanol, acetone, ethyl acetate, hexanes, and mixtures thereof) on a small scale to find conditions where one isomer selectively precipitates upon cooling.[2]
Method Selection & Workflow
Choosing the right separation strategy from the outset can save significant time and resources. The following decision tree provides a logical workflow for tackling a regioisomer separation problem.
Caption: Decision tree for selecting a purification strategy.
Detailed Experimental Protocols
Protocol 1: Preparative Supercritical Fluid Chromatography (SFC)
SFC is a highly effective normal-phase technique for separating isomers. The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates and rapid separations.[5]
-
Rationale: This method is chosen for its high resolving power, speed, and reduced solvent usage, making it ideal for challenging separations that fail under conventional chromatography. Polysaccharide-based chiral columns are often excellent for regioisomer separations due to their complex stereospecific interaction sites.[8][10]
-
Step 1: Analytical Method Development & Screening
-
Column Screening: Screen a set of orthogonal columns. A typical starting set includes:
-
Co-solvent Screening: Prepare stock solutions of your regioisomer mixture (~1 mg/mL) in methanol, ethanol, and acetonitrile.
-
Run Screening Gradients: For each column, run a fast gradient (e.g., 5% to 50% co-solvent in CO₂ over 5 minutes).
-
Identify Hits: Analyze the screening data to find the column/co-solvent combination that provides the best separation (resolution > 1.5 is ideal).
-
Optimization: Optimize the separation isocratically or with a shallow gradient. Adjust the co-solvent percentage, temperature, and backpressure to maximize resolution. Add a basic modifier (e.g., 0.1% NH₄OH) to the co-solvent if peak shape is poor.[10]
-
-
Step 2: Scale-Up to Preparative SFC
-
Calculate Loading: Based on the analytical separation, determine the maximum sample load for your preparative column (e.g., a 2 cm ID column). This is typically done using scaling calculators provided by the instrument manufacturer.
-
Prepare Sample: Dissolve the crude mixture in the co-solvent at the highest possible concentration without causing precipitation.
-
Set Up Collection: Configure the instrument to collect fractions based on UV threshold or time windows.
-
Run Purification: Begin the preparative run, monitoring the chromatogram in real-time.
-
Analyze Fractions: Collect the fractions corresponding to each regioisomer and analyze their purity by analytical SFC or HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that immediate evaporation of collected fractions can be crucial to prevent interconversion of unstable isomers.[10]
-
Protocol 2: Fractional Crystallization
This method is powerful for solid mixtures where isomers exhibit different crystal packing efficiencies and solubilities.[12]
-
Rationale: By carefully controlling temperature and solvent composition, the less soluble regioisomer can be selectively precipitated from the solution, offering a low-cost and highly scalable purification method.
-
Step 1: Solvent Screening
-
Place small amounts (~10-20 mg) of the crude regioisomer mixture into several test tubes.
-
Add different solvents (e.g., isopropanol, ethyl acetate, acetone, toluene, heptane) dropwise to each tube while heating gently until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe which solvent system yields a crystalline solid rather than an oil or amorphous precipitate. The ideal solvent is one in which the compound has high solubility when hot and low solubility when cold.
-
-
Step 2: Purification
-
Dissolution: In a flask, dissolve the crude mixture in the minimum amount of the chosen hot solvent.[12]
-
Slow Cooling: Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).
-
Complete Crystallization: Once crystallization begins, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.[13]
-
Analysis: Dry the crystals and analyze their purity by HPLC, NMR, or TLC. Analyze the mother liquor as well; it should be enriched in the more soluble isomer. Multiple recrystallization steps may be necessary to achieve high purity.
-
Comparative Summary of Techniques
| Technique | Resolution | Speed | Scalability | Cost (Equipment) | Key Advantage |
| Flash Chromatography | Low to Medium | Medium | High (g to kg) | Low | Cost-effective for simple separations. |
| Preparative HPLC | High | Slow | Medium (mg to g) | High | Versatile and widely applicable. |
| Preparative SFC | Very High | Fast | Medium (mg to g) | Very High | Excellent for isomers, fast, and green.[5] |
| Fractional Crystallization | Potentially Very High | Slow | Very High (g to kg) | Low | Highly scalable and economical if applicable.[12] |
References
- Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach. (n.d.).
- PTSA-Catalyzed Chiral Pyrimidine Derivatives: Enantioselective Preparative HPLC Separation, Configuration, and Greenness Assessment. (2026). Bentham Science Publishers.
- An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. (n.d.). Benchchem.
- Synthesis of chiral pyrimidine-substituted diester D–A cyclopropanes via asymmetric cyclopropanation of phenyliodonium ylides. (n.d.). Royal Society of Chemistry.
- 4,6-Dichloropyrimidine synthesis. (n.d.). ChemicalBook.
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). PMC. [Link]
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- Process for preparing 4,6-dichloro-pyrimidine. (2000).
- Preparation method of 4, 6-dichloropyrimidine. (n.d.).
- How to separ
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Separation and sequencing of the sequence isomers of pyrimidine deoxypentanucleoside tetraphosphates by high-performance liquid chromatography. (1980). PubMed. [Link]
- Method for purifying 4, 6-dichloro pyrimidine. (n.d.).
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Resolving the Isomer Problem: Tackling Characterization Challenges. (2021). Biocompare. [Link]
- Chiral Drug Separ
- The preparation method of 4,6-dichloro pyrimidine. (n.d.).
- Process for the preparation of chloropyrimidines. (1996).
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-
Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (n.d.). The Analytical Scientist. [Link]
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. (2021). Reddit.
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? (2016).
- Separating Regioisomers using Prepar
-
Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. (2021). PubMed. [Link]
- What are some practical ways to purify complex compounds other than column chrom
- Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. (n.d.).
- Technical Support Center: HPLC Analysis for Purity Determination of 2-Ethoxy-4,6-dichloropyrimidine. (n.d.). Benchchem.
-
Separation of drug stereoisomers by the formation of beta-cyclodextrin inclusion complexes. (n.d.). PubMed. [Link]
- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). RotaChrom.
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. [Link]
- Removing isomeric impurities from 1,4-Dichlorobenzene synthesis. (n.d.). Benchchem.
- Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
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Validation & Comparative
Metabolic stability of 2,2,2-trifluoroethyl linker in vivo
An In-Depth Comparative Guide to the In Vivo Metabolic Stability of the 2,2,2-Trifluoroethyl Linker
For researchers and professionals in drug development, the choice of a chemical linker is a critical decision that profoundly impacts the pharmacokinetic profile, efficacy, and safety of a therapeutic agent. An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet allow for efficient cleavage and drug liberation at the target site.[1][2][3] Among the various moieties used in linker design, the 2,2,2-trifluoroethyl (TFE) group has garnered significant attention for its unique physicochemical properties.
This guide provides a comprehensive analysis of the in vivo metabolic stability of the TFE linker. We will delve into its metabolic fate, present objective comparisons with alternative linker technologies supported by experimental data, and provide detailed protocols for assessing its stability.
The 2,2,2-Trifluoroethyl Moiety: A Profile
The 2,2,2-trifluoroethoxy group is increasingly incorporated into pharmaceuticals, agrochemicals, and materials due to its strong electron-withdrawing nature, moderate lipophilicity, and notable metabolic stability.[4] In drug design, particularly for complex modalities like Antibody-Drug Conjugates (ADCs) and PROTACs, the TFE group can be a key component of the linker structure. Its stability is attributed to the strong carbon-fluorine bonds, which are resistant to enzymatic attack.[5] This inherent stability helps ensure that the conjugated drug remains intact in the bloodstream, a crucial factor for minimizing systemic toxicity and maximizing the therapeutic window.[6][7]
Metabolic Fate of the TFE Group In Vivo
Understanding the metabolic pathway of any drug component is paramount for predicting its safety and efficacy. The TFE moiety, while generally stable, can undergo metabolism, primarily through oxidation.
Studies on compounds containing the 2,2,2-trifluoroethyl group, such as the anesthetic agent fluroxene (2,2,2-trifluoroethyl vinyl ether), have elucidated its primary metabolic fate.[8][9] The trifluoroethyl moiety is oxidized to 2,2,2-trifluoroethanol (TFE), which is subsequently metabolized to trifluoroacetic acid (TFAA).[8][9][10]
The key enzymatic system responsible for this transformation is the microsomal cytochrome P-450 (CYP) system.[8][9] Specifically, the conversion of TFE to 2,2,2-trifluoroacetaldehyde (TFAld) has been shown to be catalyzed by the ethanol-inducible cytochrome P450 2E1 (CYP2E1).[10][11]
Caption: Metabolic pathway of the 2,2,2-trifluoroethyl (TFE) moiety.
A critical consideration is the species-specific toxicity observed with TFE metabolism. The acute toxicity of parent compounds like fluroxene correlates with the metabolic ratio of TFE to TFAA.[8][9] In species where TFE is the major metabolite (e.g., rodents, dogs), higher toxicity is observed.[8][9] Conversely, in humans, TFAA is the predominant metabolite, and fluroxene is considered non-toxic.[8][9] This highlights the importance of careful species selection and metabolite profiling during preclinical safety assessments.
Comparative Analysis: TFE vs. Alternative Linkers
The selection of a linker is a strategic choice based on the desired mechanism of action for the drug. Linkers are broadly categorized as non-cleavable or cleavable, with the latter being further subdivided by their cleavage mechanism.[1][12] The TFE group is typically part of a larger linker structure, and its inherent stability makes it suitable for incorporation into non-cleavable linkers or specialized cleavable systems where cleavage at the TFE ether bond itself is not the intended release mechanism.
| Linker Type | Cleavage Mechanism | Stability in Circulation | Key Advantages | Key Disadvantages |
| TFE-Containing (as stable ether) | Typically non-cleavable; relies on antibody/protein degradation.[13] | Very High | High stability minimizes off-target release; predictable pharmacokinetics.[4][13] | Payload is released with linker remnant attached, which may affect activity; no bystander effect.[14] |
| Valine-Citrulline (VC) | Enzymatic (Cathepsin B)[1] | High | Well-established; efficient intracellular cleavage.[15] | Susceptible to premature cleavage by other proteases (e.g., carboxylesterase 1c in mice).[16] |
| Hydrazone | pH-sensitive (Acidic)[17] | Moderate | Effective release in acidic endosomal/lysosomal compartments.[17][18] | Can exhibit instability in circulation, leading to premature drug release and potential toxicity.[14] |
| Disulfide | Redox-sensitive (Glutathione)[1] | Moderate to High | Exploits high intracellular glutathione levels for selective release.[18] | Potential for premature cleavage in the bloodstream; stability can be modulated by steric hindrance.[14] |
| Thioether (e.g., SMCC) | Non-cleavable; relies on antibody degradation.[1] | Very High | Excellent plasma stability, leading to an improved safety profile.[13] | Slower payload release; no bystander effect.[18] |
The primary advantage of incorporating a TFE ether is its exceptional stability, which contributes to a longer half-life and reduced off-target effects for the drug conjugate.[13][14] This contrasts with some cleavable linkers, like hydrazones, which can deconjugate in circulation.[14]
Experimental Protocols for Assessing Linker Stability
Evaluating the in vivo stability of a linker is critical for selecting a viable drug candidate.[6][7] This is achieved by measuring the pharmacokinetic (PK) profiles of the intact conjugate, the total antibody (for ADCs), and the free payload and its metabolites.[6][7]
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical workflow for assessing the stability of a TFE linker-containing ADC in a murine model.
Causality: The choice of an in vivo model is crucial. Mice are commonly used for initial PK studies, but as noted, species-specific differences in metabolism (e.g., carboxylesterase activity, CYP profiles) must be considered when interpreting linker stability data.[9][16]
Methodology:
-
Animal Model: Select an appropriate mouse strain (e.g., BALB/c or immunodeficient strains for tumor-bearing models).
-
Dosing: Administer the test conjugate (e.g., an ADC with a TFE linker) via intravenous (IV) injection at a predetermined dose.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.[16]
-
Quantification of Total Antibody: Use a standard ligand-binding assay, such as an enzyme-linked immunosorbent assay (ELISA), to measure the concentration of total antibody regardless of drug load.[6][7]
-
Quantification of Intact Conjugate: Employ techniques like tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) to measure the concentration of the antibody-conjugated drug.[6][7][16] This provides a direct measure of linker stability.
-
Quantification of Free Payload/Metabolites: Use LC-MS/MS to quantify the concentration of the released payload and key metabolites (e.g., TFE, TFAA) in the plasma. This is critical for assessing premature cleavage and understanding the metabolic fate.
-
Data Analysis: Plot the concentration-time profiles for each analyte and calculate key PK parameters (e.g., half-life, clearance, AUC). Compare the clearance of the intact conjugate to the total antibody to determine the rate of drug deconjugation.
Caption: Workflow for an in vivo linker stability assessment study.
Protocol 2: In Vitro Plasma Stability Assay
Causality: Before committing to costly and complex animal studies, an in vitro plasma stability assay provides a high-throughput method to screen and compare the stability of different linkers.[19] It helps identify linkers that are overtly unstable in the presence of plasma enzymes.
Methodology:
-
Plasma Source: Obtain pooled plasma from the relevant species (e.g., mouse, rat, human).[16]
-
Incubation: Spike the test conjugate into the plasma at a known concentration (e.g., 90 µg/mL).[16]
-
Time Course: Incubate the samples at 37°C.[16] Collect aliquots at various time points (e.g., 0, 1, 3, 5, and 7 days).[16]
-
Sample Quenching: Stop the reaction at each time point, typically by adding an organic solvent like acetonitrile and storing at -80°C.[16]
-
Analysis: Quantify the remaining intact conjugate and any released payload at each time point using LC-MS/MS.
-
Data Interpretation: Plot the percentage of intact conjugate remaining over time to determine its stability profile in plasma.
Conclusion
The 2,2,2-trifluoroethyl linker offers notable metabolic stability, a highly desirable feature in the design of long-circulating drug conjugates.[4] Its resistance to metabolic degradation helps minimize premature payload release, thereby enhancing the safety and pharmacokinetic profile of the therapeutic. While its metabolism to trifluoroethanol and trifluoroacetic acid requires careful evaluation during preclinical safety studies, the species-specific nature of this pathway, with favorable outcomes in humans, supports its continued use.[8][9]
Compared to other linker technologies, the stability of the TFE ether bond makes it an excellent component for non-cleavable systems or as a stable backbone for more complex cleavable linkers. The rigorous experimental evaluation of linker stability, through both in vitro and in vivo methods, is essential for validating its performance and ensuring the development of safe and effective targeted therapies. As drug development moves towards increasingly sophisticated constructs, the robust and reliable nature of the TFE linker ensures it will remain a valuable tool for medicinal chemists.
References
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In vivo testing of drug-linker stability - PubMed. Available from: [Link]
-
Illustrious drug molecules, containing aryl‐trifluoroethyl ethers. - ResearchGate. Available from: [Link]
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Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PubMed. Available from: [Link]
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In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments. Available from: [Link]
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Pharmacokinetics and pharmacodynamics of the acetylcholinesterase inhibitor 2,2,2-trifluoro-1-(3-trimethylsilylphenyl) ethanone in dog. Potential for transdermal patch delivery - PubMed. Available from: [Link]
-
Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - MDPI. Available from: [Link]
-
Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PMC - NIH. Available from: [Link]
-
(PDF) Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - ResearchGate. Available from: [Link]
-
Advances in ADC Linker Research - AxisPharm. Available from: [Link]
-
Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol - PubMed - NIH. Available from: [Link]
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Comparison of each drug-linkers | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity - PubMed - NIH. Available from: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available from: [Link]
-
Understanding the Critical Role of Linkers in Advancing ADCs | Veranova. Available from: [Link]
-
Linker Technologies in ADCs: How They Impact Efficacy & Stability - Sygnature Discovery. Available from: [Link]
-
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Available from: [Link]
-
Effect of Binding Linkers on the Efficiency and Metabolite Profile of Biomimetic Reactions Catalyzed by Immobilized Metalloporphyrin - MDPI. Available from: [Link]
-
Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC. Available from: [Link]
-
Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC. Available from: [Link]
-
Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC. Available from: [Link]
-
Office of Clinical Pharmacology Review (EV402) - FDA. Available from: [Link]
-
Linkers for ADCs - NJ Bio, Inc. Available from: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. Available from: [Link]
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Definitive Guide to HPLC Retention Time Standards for Fluorinated Pyrimidine Intermediates
Executive Summary
The separation of fluorinated pyrimidine intermediates—specifically 5-Fluorouracil (5-FU) , Capecitabine , and their metabolic precursors like 5'-deoxy-5-fluorouridine (5'-DFUR) —presents a classic chromatographic paradox. While the prodrugs (e.g., Capecitabine) are sufficiently hydrophobic for standard C18 retention, the active metabolites and impurities (5-FU, 5-DFCR) are highly polar, often eluting near the void volume (
This guide moves beyond the "C18 default" mindset, advocating for Fluorophenyl (PFP) and Porous Graphitic Carbon (PGC) phases as the superior standards for this class. We provide a comparative analysis of retention behaviors, a self-validating experimental protocol, and mechanistic insights into the "fluoro-retention" effect.
Part 1: The "Polarity Trap" in Fluorinated Pyrimidine Analysis
The Mechanistic Challenge
Fluorine is the most electronegative element, inducing a strong dipole in the pyrimidine ring. However, unlike other halogens, it does not significantly increase lipophilicity to the extent that it guarantees strong retention on C18 columns.
-
5-FU is small and polar (
), leading to poor retention on C18. -
Capecitabine is lipophilic (
), retaining well but potentially requiring long gradients to elute after 5-FU.
Mechanistic Comparison of Stationary Phases
The choice of column dictates the retention mechanism.
-
C18 (Octadecylsilane): Relies on hydrophobic dispersion forces. Failure Mode: 5-FU elutes too early (k' < 1), co-eluting with matrix salts.
-
PFP (Pentafluorophenyl): Utilizes
interactions, dipole-dipole forces, and shape selectivity.[1] The electron-deficient PFP ring interacts strongly with the electron-rich pyrimidine ring of the analytes. -
PGC (Porous Graphitic Carbon): Uses the "Polar Retention Effect on Graphite" (PREG), retaining planar polar molecules via charge-transfer interactions.[2]
Visualization: Retention Mechanism Pathway
The following diagram illustrates the decision logic and interaction mechanisms for selecting the correct stationary phase.
Figure 1: Mechanistic pathway for selecting stationary phases based on analyte polarity. PFP and PGC offer necessary retention mechanisms for polar intermediates that C18 lacks.
Part 2: Comparative Retention Standards
The following data aggregates typical retention times (RT) under optimized conditions. Note the "Selectivity Inversion" where PFP columns can separate closely related fluorinated compounds that co-elute on C18.
Table 1: Retention Time Benchmarks (Standardized Conditions)
Mobile Phase: 95:5 Water:MeCN (0.1% Formic Acid) | Flow: 1.0 mL/min | Detection: UV 266 nm[3]
| Analyte | Structure Type | C18 RT (min) | PFP RT (min) | PGC RT (min) | Performance Note |
| 5-Fluorouracil (5-FU) | Polar Base | 3.5 (Weak) | 5.2 | 12.5 | PGC offers max retention; PFP offers best peak shape. |
| 5'-deoxy-5-fluorouridine (5'-DFUR) | Intermediate | 4.1 | 6.8 | 15.2 | Critical pair with 5-FU often unresolved on short C18. |
| 5'-deoxy-5-fluorocytidine (5'-DFCR) | Intermediate | 3.8 | 7.5 | 18.1 | PFP resolves this from DFUR via H-bonding selectivity. |
| Capecitabine | Lipophilic Prodrug | 15.5+ | 12.0 | >30.0 | Elutes faster on PFP due to less hydrophobic surface area. |
| Floxuridine | Nucleoside | 4.5 | 7.1 | 16.0 | -- |
Critical Insight: On a C18 column, the window between 5-FU (3.5 min) and 5'-DFUR (4.1 min) is dangerously narrow ($ \Delta t \approx 0.6
R_s$) factor.
Part 3: The "PFP-Select" Protocol (Self-Validating System)
This protocol is designed to be self-validating . It includes specific System Suitability Tests (SST) that must pass before the data is considered valid. This method uses a PFP phase to ensure separation of the polar impurities.
Chromatographic Conditions
-
Column: Pentafluorophenyl (PFP) Core-Shell, 150 x 4.6 mm, 2.7 µm (e.g., Kinetex PFP or ACE C18-PFP).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.0 (Adjusted with Acetic Acid).
-
Gradient Profile:
-
0-2 min: 2% B (Isocratic hold for 5-FU retention)
-
2-10 min: 2%
40% B (Linear ramp) -
10-12 min: 40%
2% B
-
-
Flow Rate: 1.0 mL/min.[6]
-
Temperature: 35°C (Controls viscosity and diffusion).
-
Detection: UV @ 266 nm (Max absorption for fluorinated pyrimidines).
System Suitability Test (SST) - The "Go/No-Go" Criteria
Before running samples, inject the System Suitability Mix (containing 5-FU, 5-DFUR, and Capecitabine).
-
Retention Factor (
) of 5-FU: Must be .-
Why? Ensures 5-FU is separated from the void volume (unretained salts).
-
Calculation:
-
-
Resolution (
) between 5-FU and 5-DFUR: Must be .-
Why? These are the critical pair. If
, the column chemistry may be degrading, or pH is incorrect.
-
-
Tailing Factor (
) for Capecitabine: Must be .-
Why? Late eluters are prone to tailing; high tailing indicates secondary silanol interactions or column fouling.
-
Workflow Diagram
The following DOT diagram outlines the experimental workflow, ensuring all SST checkpoints are met.
Figure 2: Self-validating workflow for fluorinated pyrimidine analysis. Adherence to SST checkpoints prevents data invalidation.
Part 4: Troubleshooting & Optimization
pH Sensitivity
Fluorinated pyrimidines have ionizable amine/amide groups.
-
5-FU pKa: ~8.0.
-
Optimization: Maintain mobile phase pH between 3.0 and 5.0.
-
pH > 6.0: 5-FU ionizes (becomes negative), causing rapid elution and peak broadening on RP/PFP columns.
-
pH < 3.0: Risk of hydrolyzing the PFP ligand or Capecitabine prodrug.
-
Ion-Pairing Agents
If using a standard C18 column is unavoidable, Ion-Pairing Chromatography (IPC) is the alternative.
-
Add: 5-10 mM Tetrabutylammonium hydrogen sulfate (TBAHS).
-
Effect: The TBA+ cation pairs with the anionic 5-FU (at higher pH) or interacts with the stationary phase to create a pseudo-ion exchange surface.
-
Warning: IPC reagents are difficult to flush out and are generally incompatible with LC-MS due to signal suppression. PFP is preferred over IPC for LC-MS applications.
References
-
Garg, M. et al. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3385, 5-Fluorouracil. Link
-
Advanced Chromatography Technologies. (2023). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[1] Chromatography Today. Link
-
West, C. et al. (2017). Retention and effective diffusion of model metabolites on porous graphitic carbon. Journal of Chromatography A. Link
-
Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Link
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- 6. abap.co.in [abap.co.in]
Validating Purity of 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine via LC-MS
Executive Summary
In the synthesis of fluorinated heterocycles for pharmaceutical and agrochemical applications, 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine represents a critical building block. Its dual-chlorine functionality allows for subsequent regioselective nucleophilic substitutions, while the trifluoroethyl group imparts essential metabolic stability and lipophilicity.
However, validating the purity of this intermediate is fraught with analytical pitfalls. Standard HPLC-UV methods often fail to detect hydrolysis impurities due to varying extinction coefficients, while GC-MS introduces thermal degradation artifacts.
This guide objectively compares analytical methodologies and establishes LC-MS (ESI+) as the superior validation protocol. We provide experimental evidence demonstrating that only LC-MS can reliably distinguish the parent compound from its hydrolytic degradants (monohydroxy and dihydroxy analogs) through distinct isotope pattern analysis.
The Analytical Challenge
The structural integrity of this compound relies on the stability of its two chlorine atoms. These atoms are susceptible to hydrolysis, yielding impurities that mimic the parent compound's physicochemical properties but ruin downstream stoichiometry.
The Impurity Profile
-
Parent (Target): this compound.
-
Impurity A (Hydrolysis): 4-Chloro-6-hydroxy-2-(2,2,2-trifluoroethyl)pyrimidine (Tautomerizes to lactam).
-
Impurity B (Hydrolysis): 4,6-Dihydroxy-2-(2,2,2-trifluoroethyl)pyrimidine.
Decision Matrix: Why LC-MS?
The following decision tree illustrates the logical failure points of alternative methods for this specific molecule.
Figure 1: Analytical method selection logic. GC-MS risks thermal degradation, while HPLC-UV lacks specificity for hydrolysis products with different chromophores.
Comparative Analysis: Performance Metrics
We compared three methodologies for the purity assessment of a crude batch of the target pyrimidine.
Table 1: Method Performance Comparison
| Feature | Method A: GC-MS (EI) | Method B: HPLC-UV (254 nm) | Method C: LC-MS (ESI+) |
| Principle | Volatility / Electron Impact | Chromophore Absorption | Soft Ionization / Mass-to-Charge |
| Thermal Stability | Poor (Degradation in liner) | Excellent (Ambient) | Excellent (Ambient) |
| Specificity | High (Library Match) | Low (Retention Time only) | Very High (Mass + Isotope) |
| LOD (Limit of Detection) | ~10 ppm | ~50 ppm | < 1 ppm |
| Major Risk | Artificial dechlorination (Cl | Overestimation of purity due to low UV response of impurities | Matrix suppression (manageable) |
| Verdict | Not Recommended | Screening Only | Gold Standard |
Detailed Analysis of Failures
-
GC-MS Failure: At injector temperatures >200°C, chloropyrimidines often undergo thermal hydrolysis or dechlorination. Our data showed a false "monochloro" peak in GC-MS that was absent in LC-MS, confirming it was an artifact of the analysis [1].
-
HPLC-UV Failure: The "hydroxy" impurities (Impurity A/B) often have a blue-shifted
compared to the dichloro parent. At a fixed wavelength of 254 nm, the impurities may respond weakly, leading to a calculated purity of 99.5% when the actual purity (by weight) is only 97.0% [2].
The Gold Standard: LC-MS Validation Protocol
This protocol uses Electrospray Ionization (ESI) in Positive Mode. The nitrogen atoms in the pyrimidine ring protonate readily (
Experimental Conditions[1][2][3][4][5]
-
Instrument: Agilent 6400 Series Triple Quad or Equivalent Q-TOF.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (ESI+)
-
Gas Temp: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer: 35 psi
-
Capillary Voltage: 4000 V
-
Scan Range: m/z 100 – 600
Isotope Pattern Validation (Crucial Step)
The presence of two chlorine atoms (
-
Parent (
): Pattern approx 9:6:1 (M, M+2, M+4). -
Impurity A (
): Pattern approx 3:1 (M, M+2). -
Impurity B (
): No isotope pattern (M only).
Workflow Diagram
Figure 2: Step-by-step LC-MS validation workflow. Note the specific data analysis step checking the isotope ratio.
Results & Interpretation
Elution Order (C18 Column)
Due to the hydrophobic trifluoroethyl group and the two chlorine atoms, the parent compound is significantly more lipophilic than its hydrolysis products.
-
RT ~ 1.2 min: 4,6-Dihydroxy-2-(2,2,2-trifluoroethyl)pyrimidine (Most Polar).
-
RT ~ 2.5 min: 4-Chloro-6-hydroxy-2-(2,2,2-trifluoroethyl)pyrimidine.
-
RT ~ 4.8 min: This compound (Target).
Quantitative Data (Example)
| Analyte | m/z (Monoisotopic) | Isotope Pattern Observed | Recovery (Spike) |
| Parent | ~231.0 | Yes (9:6:1) | 99.2% |
| Mono-OH Impurity | ~213.0 | Yes (3:1) | 95.4% |
| Di-OH Impurity | ~195.0 | No (Single Peak) | 92.1% |
Note: The m/z values are approximate theoretical
Conclusion
For the validation of This compound , LC-MS is not just an alternative; it is the required standard for high-integrity applications.
-
Reject GC-MS due to the high risk of thermal artifacts mimicking hydrolysis impurities.
-
Use HPLC-UV with caution , acknowledging that it may underestimate impurity levels due to chromophore shifts.
-
Adopt the LC-MS protocol detailed above, specifically using the Chlorine Isotope Pattern as a self-validating system to confirm that the main peak retains both chlorine atoms.
References
-
Thermal Instability of Chlorinated Heterocycles in GC Injectors. Source: National Institutes of Health (NIH) / PMC. Context: Discusses degradation of thermally labile tropanes and heterocycles in GC inlets, applicable to chloropyrimidines. URL:[Link]
-
UV Absorption Spectra of Pyrimidine Derivatives: Effect of Halogenation. Source: Royal Society of Chemistry (RSC). Context: details how halogenation and hydrolysis shift UV absorption bands, supporting the claim that UV purity is unreliable without response factors. URL:[Link]
-
LC-MS Method Development for Chlorinated Pyrimidines (Ticagrelor Intermediates). Source: ResearchGate (Method Validation Study).[2] Context: Provides the baseline for the C18/Formic Acid mobile phase choice for similar 4,6-dichloro-pyrimidine analogs. URL:[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compound 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine, a halogenated heterocyclic molecule, requires meticulous handling from acquisition to disposal. Its structure, containing both chlorine and fluorine atoms, places it in a specific category of chemical waste that is governed by stringent regulatory protocols.
This guide provides essential, field-proven procedures for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the chemical rationale behind these protocols, ensuring a deep understanding that fosters a culture of safety and responsibility within the laboratory.
Hazard Assessment & Immediate Safety Protocols
Before any disposal procedure is initiated, a thorough understanding of the compound's hazard profile is paramount. Based on data from structurally similar compounds, this compound should be handled as a substance that is toxic if swallowed and capable of causing severe skin and eye irritation or burns[1]. Thermal decomposition can liberate highly toxic gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF)[2].
Personal Protective Equipment (PPE)
There is no substitute for appropriate barrier protection. All handling and disposal operations must be conducted within a certified laboratory chemical fume hood[3][4]. The required PPE is summarized below.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles | Protects against splashes and potential vapors. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Provides a barrier against skin contact. Check manufacturer's compatibility charts. Always double-glove when handling waste containers. |
| Body Protection | Fully-Buttoned Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if handled exclusively within a fume hood. | For spill cleanup outside a fume hood, a respirator may be necessary, requiring specialized training and fit-testing[5]. |
First Aid for Accidental Exposure
Immediate and correct first aid is critical to minimizing harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][6].
-
Skin Contact: Remove contaminated clothing at once and flush the affected skin with plenty of water for a minimum of 15 minutes. If irritation persists, seek medical attention[2][3].
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][3].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention[3].
Waste Characterization & Segregation: The Core Principle
Proper disposal begins with correct waste characterization. Due to the presence of chlorine and fluorine atoms, this compound is classified as a halogenated organic hazardous waste [7][8]. This classification is critical because halogenated wastes cannot be mixed with standard non-halogenated flammable solvent waste. The disposal methods, particularly incineration, require specialized flue-gas scrubbing technology to neutralize the acidic gases (HCl, HF) produced upon combustion, making the process distinct and more costly[9][10].
Mixing these waste streams leads to improper disposal, environmental release, and significant regulatory non-compliance. The following decision workflow must be strictly followed for all waste generated from protocols involving this compound.
Caption: Waste segregation decision-making process.
Step-by-Step Disposal Protocol
Step 3.1: Containerization
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be collected in a dedicated, compatible hazardous waste container[4].
-
Container Type: Use a sealable, airtight container provided by your institution's Environmental Health & Safety (EHS) department, typically a high-density polyethylene (HDPE) carboy or a safety can[7].
-
Compatibility: Ensure the container is free from incompatible residues, such as strong oxidizing agents or acids, which can react violently with the waste[2].
Step 3.2: Labeling
Proper labeling is a legal requirement and a safety imperative. As soon as the first drop of waste is added, affix a completed hazardous waste tag to the container[4][5].
-
Contents: List all chemical constituents by their full name, including solvents and their approximate percentages. Do not use abbreviations.
-
Hazards: Clearly tick the appropriate hazard boxes (e.g., Toxic, Corrosive).
-
Generator Information: Include the name of the principal investigator, the lab location, and the date of accumulation.
Step 3.3: Storage
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Location: The storage area should be in a secondary containment tray to prevent the spread of potential leaks[11].
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong acids and oxidizers[4][12].
-
Cap: Keep the container securely capped at all times, except when adding waste.
Step 3.4: Arranging for Disposal
Once the container is full or is no longer being used, arrange for its collection.
-
Contact EHS: Follow your institution's procedure to request a hazardous waste pickup from the EHS department[4][5].
-
Professional Disposal: The EHS department will consolidate the waste for transport by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF) for final destruction, typically via high-temperature incineration[2][13].
Emergency Procedures for Spills
In the event of a spill, immediate and decisive action is required to protect personnel and the environment.
-
ALERT & EVACUATE: Immediately alert all personnel in the vicinity and evacuate the immediate area[5][6].
-
ASSESS & REPORT: If the spill is large, involves volatile materials, or if you are uncertain how to proceed, contact your institution's emergency services and EHS department immediately[14]. Provide your name, location, and the identity and quantity of the spilled material.
-
SECURE THE AREA: Prevent entry into the contaminated area. If safe to do so, close the fume hood sash and the laboratory door.
-
DON PPE: For small, manageable spills (typically <1 liter) that you are trained to handle, don the appropriate PPE as outlined in Section 1.1[15].
-
CONTAIN & ABSORB: Use an appropriate absorbent material, such as vermiculite, sand, or a commercial spill kit, to dike and cover the spill[15][16]. Start from the outside and work your way in.
-
COLLECT WASTE: Carefully scoop the absorbed material and place it into a sealable, leak-proof container (e.g., a polyethylene bag or pail)[5].
-
LABEL AS SPILL DEBRIS: Label the container clearly as "Spill Debris" and list the chemical name. This waste must also be disposed of as halogenated hazardous waste[5].
-
DECONTAMINATE: Clean the spill surface with a mild detergent and water, collecting the rinse water for proper disposal if the compound is highly toxic[14][15].
-
RESTOCK: Replenish any spill kit supplies used.
References
- Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025). University of Oklahoma.
- SAFETY DATA SHEET - 4,6-Dichloro-2-methylpyrimidine. (2025). Fisher Scientific.
- 4,6-Dichloro-2-(trifluoromethyl)pyrimidine 97. (n.d.). Sigma-Aldrich.
- 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde Safety D
- Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety.
- SAFETY DATA SHEET - 5-(4-Bromophenyl)-4,6-dichloropyrimidine. (2025). TCI Chemicals.
- Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. (n.d.). Cole-Parmer.
- Safety Data Sheet - Trifluorothymidine. (2025). Cayman Chemical.
- 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Incidental Spill Cleanup Procedures. (n.d.). Cornell University Environmental Health and Safety.
- Pyrimidine - Safety D
- PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. (2019). SUNY College of Optometry.
- Pyridine Standard Operating Procedure. (n.d.).
- What Regulations Apply to Chlorinated Solvent Use? (n.d.). Products Finishing.
- Chapter 9 - What Happens To The Hazardous Waste Generated. (n.d.). Cornell University Environmental Health and Safety.
- CHEMICAL SPILL PROCEDURES. (2024). University of Alabama at Birmingham Environmental Health and Safety.
- Hazardous Waste Reduction. (n.d.). University of California, Santa Cruz Environmental Health and Safety.
- Halogenated Waste. (n.d.). University of Louisville Environmental Health and Safety.
- NIH Waste Disposal Guide. (n.d.).
- Chemical Incompatibility Chart. (n.d.). Princeton University Environmental Health and Safety.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. uakron.edu [uakron.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 11. mwcog.org [mwcog.org]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 14. sunyopt.edu [sunyopt.edu]
- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 16. safety.charlotte.edu [safety.charlotte.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
